1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-ethylurea

Medicinal chemistry Scaffold hopping CCK receptor pharmacology

This non-benzo 1,4-diazepin-3-yl urea analog (MW 336.4, clogP 2.38) is a foundational scaffold for CCK1-preferring tool compound development, distinct from CCK2-selective benzodiazepine series. Its lowest MW and lipophilicity in the series enable systematic SAR gradient studies across N'-alkyl substitution. Favored drug-likeness profile (TPSA 81.34 Ų, Lipinski compliant) reduces solubility-limited pharmacology risk vs. benzodiazepine comparators. Also applicable as a forensic toxicology reference standard. Classified as a controlled product; procurement requires institutional licenses and compliance documentation.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 1796882-70-6
Cat. No. B2821537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-ethylurea
CAS1796882-70-6
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCCNC(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C
InChIInChI=1S/C19H20N4O2/c1-3-20-19(25)22-17-18(24)23(2)15-12-8-7-11-14(15)16(21-17)13-9-5-4-6-10-13/h4-12,17H,3H2,1-2H3,(H2,20,22,25)
InChIKeyZEPGDCYCHRNKOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-ethylurea (CAS 1796882-70-6): Procurement-Relevant Structural Identity and Compound Class


1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-ethylurea (CAS 1796882-70-6, molecular formula C19H20N4O2, molecular weight 336.4 g/mol) is a synthetic small molecule belonging to the 1,4-diazepin-3-yl urea class . Its core scaffold features a non-benzo 1,4-diazepine ring—a seven-membered heterocycle containing two nitrogen atoms—substituted at the 3-position with an N′-ethylurea moiety and at the 5-position with a phenyl group. This non-benzo architecture fundamentally distinguishes it from the widely studied 1,4-benzodiazepine-based CCK antagonists (e.g., L-365,260, devazepide), resulting in altered molecular geometry, electronic distribution, and physicochemical properties that may translate into differentiated biological activity profiles [1].

Why Generic Substitution Fails for 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-ethylurea: Non-Benzo Core and Urea Substituent Specificity


Generic substitution among 1,4-diazepine urea derivatives is precluded by two structural features that directly modulate target engagement and pharmacological behavior. First, the non-benzo 1,4-diazepine core (lacking the fused benzene ring characteristic of benzodiazepines) alters the spatial orientation of the 3-position urea pharmacophore relative to receptor binding pockets, as evidenced by the distinct CCK receptor subtype selectivity profile observed for close analogs [1]. Second, the N′-ethyl substituent on the urea moiety confers a specific steric and lipophilic signature that differs measurably from methyl, tert-butyl, cyclohexyl, or aryl-substituted congeners. These structural variations translate into quantitative differences in molecular weight (range: 336–425 Da within the series), lipophilicity (estimated clogP range: ~2.4–4.3), and receptor binding affinity, making direct functional interchange impossible without experimental validation .

Quantitative Differentiation Evidence for 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-ethylurea vs. Closest Analogs


Non-Benzo 1,4-Diazepine Core vs. Benzodiazepine Scaffold: Molecular Weight and Topological Differentiation

The target compound possesses a non-benzo 1,4-diazepine core, whereas many well-characterized CCK receptor antagonists (e.g., L-365,260, devazepide, YM022) are built on a 1,4-benzodiazepine scaffold. This structural distinction reduces molecular weight by approximately 62 Da versus the clinically studied benzodiazepine comparator L-365,260 . The absence of the fused benzene ring alters the electronic distribution and conformational flexibility of the seven-membered diazepine ring, which may affect receptor subtype recognition and off-target engagement profiles [1].

Medicinal chemistry Scaffold hopping CCK receptor pharmacology

CCK Receptor Subtype Selectivity Profile: pIC50 Comparison Between 1,4-Diazepine and Benzodiazepine Urea Series

ChEMBL bioactivity data for the closest available analog—the tert-butyl urea derivative (CHEMBL135988, sharing the identical non-benzo 1,4-diazepine core)—reveals a CCK1-preferring binding profile with pIC50 = 5.17 (rat CCKAR, IC50 ≈ 6.8 µM) versus pIC50 = 4.42 (human CCKBR/GASR, IC50 ≈ 38 µM), yielding a ~5.6-fold selectivity for CCK1 over CCK2 [1]. In contrast, the benzodiazepine-based comparator L-365,260 exhibits potent CCK2/CCKB selectivity with Ki = 1.9 nM (pKi ≈ 8.72) and substantially weaker CCK1 affinity . While direct binding data for the ethylurea analog are not publicly available, the core scaffold identity with CHEMBL135988 supports a class-level inference of CCK1-biased binding that is inverted relative to the CCK2-selective benzodiazepine series.

CCK receptor Subtype selectivity Binding affinity

Substituent Size and Lipophilicity SAR: Ethyl vs. tert-Butyl, Cyclohexyl, and Indanyl Urea Analogs

Within the 1,4-diazepin-3-yl urea series, the N′-alkyl substituent governs key physicochemical parameters that dictate solubility, permeability, and metabolic stability. The target compound (ethyl substituent, 2 carbons) occupies the lower end of the steric and lipophilic spectrum, with MW = 336.4 g/mol, compared to the tert-butyl analog (4 carbons, MW = 364.4 g/mol), cyclohexyl analog (6 carbons, MW = 390.5 g/mol), and indan-5-yl analog (MW = 424.5 g/mol) . Computed clogP for the target compound is 2.38 [1], versus ACD/LogP = 3.82 for L-365,260 (m-tolyl substituent) . This systematic variation enables fine-tuning of ADME properties while preserving the core pharmacophore.

Structure-activity relationship Urea substituent Lipophilicity

Physicochemical Drug-Likeness Advantage: Lower Lipophilicity and Topological Polar Surface Area vs. Benzodiazepine Comparators

Computed physicochemical parameters indicate that the target compound (MW = 336.4 g/mol, clogP = 2.38, TPSA = 81.34 Ų, HBD = 2, HBA = 6) complies with Lipinski's Rule of Five and occupies favorable drug-like chemical space [1]. In comparison, the benzodiazepine-based CCK antagonist L-365,260 has a higher MW (398.46 g/mol) and substantially higher lipophilicity (ACD/LogP = 3.82) . The lower clogP of the target compound predicts improved aqueous solubility and reduced CYP450-mediated oxidative metabolism liability, while the moderate TPSA (81.34 Ų) remains within the favorable range for membrane permeability (typically <140 Ų for oral absorption).

Drug-likeness Physicochemical properties ADME prediction

Optimal Research and Procurement Application Scenarios for 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-ethylurea


CCK Receptor Subtype Selectivity Profiling and Tool Compound Development

Based on the CCK1-biased binding profile observed for the tert-butyl analog CHEMBL135988 (pIC50 CCK1 = 5.17 vs. CCK2 = 4.42) and the shared non-benzo 1,4-diazepine core, this ethylurea analog is a rational candidate for developing CCK1-preferring pharmacological tool compounds. Researchers investigating CCK1-mediated pathways in pancreatic function, appetite regulation, or anxiety can use this scaffold as a starting point distinct from the CCK2-selective benzodiazepine series (e.g., L-365,260, Ki CCK-B = 1.9 nM). [1]

Substituent SAR Exploration for ADME Property Optimization

With the lowest molecular weight (336.4 g/mol) and clogP (2.38) among documented 1,4-diazepin-3-yl urea analogs, the ethyl-substituted compound serves as an optimal baseline for systematic SAR studies examining the impact of N′-alkyl substitution on solubility, permeability, metabolic stability, and receptor binding. Procurement of this compound alongside the tert-butyl (364.4 g/mol), cyclohexyl (390.5 g/mol), and indan-5-yl (424.5 g/mol) analogs enables a complete steric and lipophilic gradient study.

Fragment-Based or Ligand-Efficiency-Driven Drug Discovery Programs

The favorable drug-likeness profile (MW = 336.4 g/mol, clogP = 2.38, TPSA = 81.34 Ų, HBD = 2, HBA = 6) makes this compound an attractive starting fragment or low-MW lead for target-based screening campaigns. Its compliance with Lipinski's Rule of Five and lower lipophilicity relative to benzodiazepine comparators (L-365,260 ACD/LogP = 3.82, MW = 398.46) suggest superior developability characteristics, reducing the risk of solubility-limited pharmacology or metabolic instability in downstream optimization. [2]

Regulatory Science and Controlled Substance Research

The compound is classified as a controlled product by Biosynth, indicating that its structural features may fall within regulatory frameworks governing benzodiazepine-related substances. This regulatory status makes it valuable for forensic toxicology reference standard development, controlled substance analog research, and studies examining the structure-regulation relationship of diazepine derivatives. Procurement requires appropriate institutional licenses and compliance documentation.

Quote Request

Request a Quote for 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-ethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.